Cas no 1261471-20-8 (3-(4'-Bromo-3'-iodophenyl)propionaldehyde)

3-(4'-Bromo-3'-iodophenyl)propionaldehyde is a halogenated aromatic aldehyde with a propionaldehyde side chain, offering versatile reactivity for synthetic applications. The presence of both bromo and iodo substituents on the phenyl ring enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling selective functionalization. The aldehyde group provides a reactive handle for further derivatization, including condensation or reduction reactions. This compound is particularly valuable in pharmaceutical and materials science research, where precise structural modifications are required. Its well-defined halogenation pattern ensures high regioselectivity in subsequent transformations, making it a useful intermediate in complex organic synthesis.
3-(4'-Bromo-3'-iodophenyl)propionaldehyde structure
1261471-20-8 structure
商品名:3-(4'-Bromo-3'-iodophenyl)propionaldehyde
CAS番号:1261471-20-8
MF:C9H8BrIO
メガワット:338.967694282532
CID:4965535

3-(4'-Bromo-3'-iodophenyl)propionaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(4'-Bromo-3'-iodophenyl)propionaldehyde
    • インチ: 1S/C9H8BrIO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2
    • InChIKey: VZVXSALTCGPTSX-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C=CC(=C1)CCC=O)Br

計算された属性

  • せいみつぶんしりょう: 337.88033 g/mol
  • どういたいしつりょう: 337.88033 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 338.97
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 17.1

3-(4'-Bromo-3'-iodophenyl)propionaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013032891-500mg
3-(4'-Bromo-3'-iodophenyl)propionaldehyde
1261471-20-8 97%
500mg
$855.75 2023-09-03
Alichem
A013032891-1g
3-(4'-Bromo-3'-iodophenyl)propionaldehyde
1261471-20-8 97%
1g
$1549.60 2023-09-03
Alichem
A013032891-250mg
3-(4'-Bromo-3'-iodophenyl)propionaldehyde
1261471-20-8 97%
250mg
$480.00 2023-09-03

3-(4'-Bromo-3'-iodophenyl)propionaldehyde 関連文献

3-(4'-Bromo-3'-iodophenyl)propionaldehydeに関する追加情報

Comprehensive Overview of 3-(4'-Bromo-3'-iodophenyl)propionaldehyde (CAS No. 1261471-20-8)

3-(4'-Bromo-3'-iodophenyl)propionaldehyde (CAS No. 1261471-20-8) is a highly specialized organic compound widely utilized in pharmaceutical research, material science, and advanced synthetic chemistry. This compound, characterized by its unique bromo-iodo substitution pattern, serves as a critical intermediate in the synthesis of complex molecules. Its molecular structure, featuring both halogen atoms and an aldehyde functional group, makes it a versatile building block for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in modern drug discovery.

In recent years, the demand for halogenated aromatic aldehydes like 3-(4'-Bromo-3'-iodophenyl)propionaldehyde has surged due to their role in developing targeted therapies and small-molecule inhibitors. Researchers are particularly interested in its potential applications in cancer research, where halogenated compounds are often used to modulate protein-protein interactions. Additionally, its iodo moiety enables radiolabeling, making it valuable in PET imaging and diagnostic agent development.

The compound's synthesis involves multi-step organic transformations, often starting from commercially available 4-bromo-3-iodobenzaldehyde. Key steps include Wittig reactions or reductive amination, followed by careful purification to ensure high yields and purity. Its stability under inert conditions and compatibility with Grignard reagents further enhance its utility in high-throughput screening (HTS) workflows.

From an industrial perspective, 3-(4'-Bromo-3'-iodophenyl)propionaldehyde aligns with the growing trend of green chemistry and sustainable synthesis. Manufacturers are increasingly adopting catalytic methods to minimize waste, a topic frequently searched in academic databases and patent filings. Its halogen-rich structure also makes it a candidate for OLED materials and organic semiconductors, addressing the demand for energy-efficient technologies.

For researchers exploring structure-activity relationships (SAR), this compound offers a scaffold for introducing diverse functional groups. Its electrophilic aldehyde group allows for Schiff base formation, while the aryl halides enable palladium-catalyzed modifications. Such flexibility is crucial in medicinal chemistry, where slight structural changes can significantly alter bioactivity.

In summary, 3-(4'-Bromo-3'-iodophenyl)propionaldehyde (CAS No. 1261471-20-8) represents a cornerstone in modern synthetic chemistry, bridging gaps between drug design, material innovation, and sustainable practices. Its multifaceted applications continue to inspire breakthroughs across interdisciplinary fields, solidifying its relevance in both academic and industrial settings.

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